2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone
Description
This compound features a tetrazole core substituted with a methyl group at the 1-position, connected via a thioether linkage to an ethanone moiety. The ethanone group is further attached to a piperazine ring, which is substituted at the 4-position with a pyridazin-3-yl group bearing an o-tolyl (2-methylphenyl) substituent.
Properties
IUPAC Name |
1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8OS/c1-14-5-3-4-6-15(14)16-7-8-17(21-20-16)26-9-11-27(12-10-26)18(28)13-29-19-22-23-24-25(19)2/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEGIVKTJGAJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CSC4=NN=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure with multiple functional groups, including a tetrazole ring and a piperazine moiety. The presence of these groups is critical for its biological activity.
| Component | Description |
|---|---|
| Tetrazole Ring | Known for its role in enhancing bioactivity and solubility. |
| Piperazine Moiety | Often associated with neuroactive properties. |
| Pyridazine Substituent | May contribute to interactions with various biological targets. |
The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes in the body. Preliminary studies indicate that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.
In Vitro Studies
Research has demonstrated that the compound exhibits significant inhibitory activity against COX-I and COX-II enzymes, which are involved in the inflammatory response:
- IC50 Values : The compound showed an IC50 value of approximately 0.52 μM against COX-II, indicating potent inhibitory action compared to standard anti-inflammatory drugs like Celecoxib (IC50 = 0.78 μM) .
In Vivo Studies
In vivo experiments have further confirmed the anti-inflammatory potential of this compound:
- Animal Models : In rodent models of inflammation, administration of the compound resulted in a reduction of edema and pain response by over 60%, suggesting effective anti-inflammatory properties .
Case Study 1: Anti-inflammatory Effects
A study published in ACS Omega evaluated the anti-inflammatory effects of similar compounds within the same class. The findings indicated that derivatives with tetrazole substitutions exhibited enhanced COX-II selectivity and reduced ulcerogenic effects compared to traditional NSAIDs .
Case Study 2: Neuroprotective Properties
Another study explored the neuroprotective effects of related tetrazole compounds in models of neurodegeneration. The results suggested that these compounds could mitigate neuronal apoptosis through modulation of G-protein-coupled receptors (GPCRs), highlighting their potential in treating neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing tetrazole and piperazine structures often exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate activity against various bacterial and fungal strains. For instance, a related compound was reported to have a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and 8 µg/mL against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-Tetrazole | C. albicans | 8 µg/mL |
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Tetrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of piperazine enhances these effects, making it a candidate for further investigation in oncology .
Pharmacological Applications
COX-II Inhibition
Compounds with similar structural features have been evaluated for their ability to inhibit cyclooxygenase II (COX-II), an enzyme implicated in inflammation and pain pathways. The design of selective COX-II inhibitors is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs .
Neuropharmacology
The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This compound's potential as a neuropharmacological agent could be explored for treating conditions such as anxiety and depression, where modulation of these pathways is beneficial .
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound makes it suitable for incorporation into polymer matrices for various applications, including drug delivery systems and smart materials. The tetrazole moiety can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Synthesis and Characterization
The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 4-hydroxy-1-(6-methylpyridin-2-yl)piperidine under controlled conditions. Characterization methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Comparison with Similar Compounds
Key Observations:
- Piperazine vs.
- Pyridazine vs.
- Thioether Bridge : The thioether in the target compound may enhance metabolic stability compared to oxygen ethers in other derivatives .
Physicochemical and Spectral Characterization
- FT-IR : The target compound’s carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and tetrazole C-N vibrations (~1500 cm⁻¹) align with analogues .
- NMR : Distinct pyridazine aromatic protons (δ 7.5–8.5 ppm) and piperazine CH₂ signals (δ 2.5–3.5 ppm) differentiate it from sulfonyl or allyl-substituted derivatives .
Q & A
Q. What are the key steps and optimal conditions for synthesizing 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and coupling reactions. Critical steps include:
- Formation of the tetrazole ring from aryl aniline derivatives (e.g., using 1-methyl-1H-tetrazole-5-thiol).
- Introduction of the ethanone moiety via acylation under reflux with ketone precursors.
- Use of catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 media for thioether bond formation at 70–80°C .
- Purification via recrystallization (e.g., aqueous acetic acid) or chromatography.
- Monitoring : TLC for reaction progress; HPLC and NMR for purity assessment .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : For confirming substituent positions (e.g., methyl groups on tetrazole or piperazine rings) and monitoring coupling reactions .
- Mass Spectrometry (MS) : To verify molecular weight and detect fragmentation patterns of intermediates .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves bond lengths/angles, especially for the tetrazole-thioether and pyridazine-piperazine linkages .
Q. How do structural features (e.g., tetrazole-thioether, o-tolyl group) influence reactivity and stability?
- Methodological Answer :
- Tetrazole-thioether : Enhances electrophilicity at the sulfur atom, facilitating nucleophilic attacks (e.g., in alkylation reactions). The methyl group on the tetrazole improves metabolic stability .
- o-Tolyl group : Steric hindrance from the ortho-methyl group may reduce π-π stacking but increase lipophilicity, affecting solubility .
- Piperazine-pyridazine core : Provides conformational flexibility for receptor binding while maintaining planarity for aromatic interactions .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., thioether formation, acylation) be elucidated?
- Methodological Answer :
- Kinetic Studies : Vary reactant concentrations to determine rate laws for thioether bond formation .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled reagents to track proton/carbon shifts in intermediates via NMR .
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify energy barriers for acylation steps .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?
- Methodological Answer :
- Controlled Replication : Standardize solvents (e.g., PEG-400 vs. DMF), catalysts, and temperature across labs .
- High-Throughput Screening : Test biological activity under uniform assay conditions (e.g., fixed ATP concentrations for kinase inhibition studies) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by impurities or unoptimized reaction steps .
Q. How does the compound interact with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to predict binding affinities with targets (e.g., kinase domains) via the pyridazine-piperazine scaffold .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) .
- Mutagenesis Studies : Modify key residues in enzyme active sites to assess the role of the tetrazole-thioether moiety in inhibition .
Q. What computational methods predict physicochemical properties (e.g., logP, solubility) or metabolic pathways?
- Methodological Answer :
- QSAR Modeling : Corrogate structural descriptors (e.g., polar surface area, H-bond donors) with experimental logP/solubility data .
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models .
- CYP450 Metabolism Prediction : Tools like StarDrop identify likely oxidation sites (e.g., o-tolyl methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
